molecular formula C6H8N2O4 B1497576 1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid

1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid

Cat. No.: B1497576
M. Wt: 172.14 g/mol
InChI Key: YXXKOODSNYPWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.

    Reduction: Reduction reactions typically involve the use of hydrogen gas or hydride donors.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen and carbon atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Molecular oxygen, hydrogen peroxide, or other peroxides.

    Reduction: Hydrogen gas, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of the imidazole family.

    1,3-Diazole: Another five-membered ring with two nitrogen atoms.

    Benzimidazole: Contains a fused benzene ring with the imidazole ring.

Uniqueness

1,3-Dihydro-imidazol-2-one-5-methoxymethyl-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

5-(methoxymethyl)-2-oxo-1,3-dihydroimidazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O4/c1-12-2-3-4(5(9)10)8-6(11)7-3/h2H2,1H3,(H,9,10)(H2,7,8,11)

InChI Key

YXXKOODSNYPWNY-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(NC(=O)N1)C(=O)O

Origin of Product

United States

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